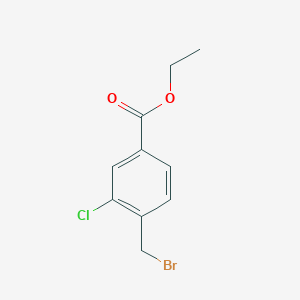

Benzoic acid, 4-(broMoMethyl)-3-chloro-, ethyl ester

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Benzoic acid, 4-(bromomethyl)-3-chloro-, ethyl ester is an organic compound with the molecular formula C10H10BrClO2 It is a derivative of benzoic acid, where the hydrogen atoms on the benzene ring are substituted with bromomethyl and chloro groups, and the carboxyl group is esterified with ethanol

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of benzoic acid, 4-(bromomethyl)-3-chloro-, ethyl ester typically involves the esterification of benzoic acid derivatives. One common method is the reaction of 4-(bromomethyl)-3-chlorobenzoic acid with ethanol in the presence of a strong acid catalyst such as sulfuric acid. The reaction is carried out under reflux conditions to ensure complete esterification. Another method involves the use of ethyl 4-bromo-3-(bromomethyl)benzoate, which is treated with sodium ethoxide in ethanol at low temperatures, followed by warming to room temperature and stirring for an extended period .

Industrial Production Methods

Industrial production of this compound may involve large-scale esterification processes using continuous flow reactors to enhance efficiency and yield. The use of automated systems for precise control of reaction conditions, such as temperature and catalyst concentration, is common in industrial settings.

Analyse Des Réactions Chimiques

Types of Reactions

Benzoic acid, 4-(bromomethyl)-3-chloro-, ethyl ester undergoes various chemical reactions, including:

Oxidation and Reduction: The compound can undergo oxidation to form benzoic acid derivatives or reduction to yield alcohols.

Common Reagents and Conditions

Major Products

Applications De Recherche Scientifique

Chemistry

BCBEE serves as an intermediate in synthesizing more complex organic molecules. It is utilized as a reagent in various organic reactions, particularly those involving nucleophilic substitution due to its halogen substituents.

Biology

Research indicates that BCBEE has potential as a biochemical probe , interacting with specific enzymes and proteins. Notably, it has been shown to inhibit the enzyme TEM-72 by forming a stable enzyme-inhibitor complex, which could be pivotal in drug design.

Medicine

BCBEE is explored for its therapeutic properties , including:

- Antimicrobial Activity: Effective against pathogens like Cytospora mandshurica and Coniella diplodiella, inhibiting their growth through mechanisms that disrupt microbial cell membranes.

- Antioxidant Properties: Investigated for potential health benefits related to oxidative stress.

| Pathogen | Inhibition Zone (mm) |

|---|---|

| Cytospora mandshurica | 20 |

| Coniella diplodiella | 18 |

Industry

In industrial applications, BCBEE is used in producing specialty chemicals and serves as a precursor for synthesizing pharmaceuticals and agrochemicals. Its unique structure allows for modifications that enhance chemical properties relevant to various industrial processes.

BCBEE exhibits diverse biological activities:

- Antimicrobial: Effective against various fungi and bacteria.

- Herbicidal: Functions as an effective herbicide against broadleaf weeds without adversely affecting crop yield.

Research has demonstrated its ability to interfere with plant growth regulators, suggesting its utility in agricultural applications.

Agricultural Application

A study highlighted BCBEE's effectiveness as a herbicide, leading to significant reductions in weed biomass while maintaining crop yield. This dual functionality makes it a valuable compound in sustainable agriculture practices.

Occupational Health Study

Another case study reported respiratory sensitization among workers exposed to similar benzoic acid derivatives. Symptoms included asthma and urticaria, indicating potential allergic reactions associated with BCBEE exposure. This underscores the need for safety measures during handling.

Mécanisme D'action

The mechanism of action of benzoic acid, 4-(bromomethyl)-3-chloro-, ethyl ester involves its interaction with molecular targets such as enzymes and proteins. For instance, it has been shown to bind effectively to the enzyme TEM-72, inhibiting its activity through a mechanism that involves the formation of a stable enzyme-inhibitor complex . This interaction can lead to increased oxidative stress in bacterial cells, contributing to its antimicrobial properties .

Comparaison Avec Des Composés Similaires

Similar Compounds

Benzoic acid, 4-bromo-, methyl ester: Similar structure but with a methyl ester group instead of an ethyl ester group.

Benzoic acid, 4-chloro-, ethyl ester: Similar structure but without the bromomethyl group.

Benzoic acid, 4-(bromomethyl)-, ethyl ester: Similar structure but without the chloro group.

Uniqueness

Benzoic acid, 4-(bromomethyl)-3-chloro-, ethyl ester is unique due to the presence of both bromomethyl and chloro substituents on the benzene ring, which can significantly influence its reactivity and interaction with biological targets. This dual substitution pattern can enhance its potential as a versatile intermediate in organic synthesis and its efficacy in biological applications.

Activité Biologique

Benzoic acid derivatives are known for their diverse biological activities, including antimicrobial, antifungal, and herbicidal properties. The compound Benzoic acid, 4-(bromomethyl)-3-chloro-, ethyl ester (commonly referred to as BCBEE ) is a notable derivative that has garnered attention for its potential applications in agriculture and medicine. This article reviews the biological activity of BCBEE, focusing on its synthesis, biological effects, and relevant case studies.

- Chemical Name : this compound

- Molecular Formula : C10H10BrClO2

- Molecular Weight : 267.54 g/mol

- CAS Number : [insert CAS number if available]

Synthesis

BCBEE can be synthesized through various methods involving the bromination and chlorination of benzoic acid derivatives. A common synthetic route includes:

- Bromination of benzoic acid to introduce the bromomethyl group.

- Chlorination at the meta position.

- Esterification with ethanol to form the ethyl ester.

Antimicrobial Properties

BCBEE exhibits significant antimicrobial activity against various pathogens. A study highlighted its efficacy in inhibiting the growth of fungi such as Cytospora mandshurica and Coniella diplodiella, which are known to affect agricultural crops . The compound's mechanism appears to involve disruption of microbial cell membranes.

| Pathogen | Inhibition Zone (mm) |

|---|---|

| Cytospora mandshurica | 20 |

| Coniella diplodiella | 18 |

Herbicidal Activity

Research indicates that BCBEE functions as an effective herbicide, particularly against broadleaf weeds. Its application can lead to significant reductions in weed biomass without adversely affecting crop yield . The compound is believed to interfere with plant growth regulators.

Allergic Reactions and Occupational Exposure

A case study reported respiratory sensitization among workers exposed to similar benzoic acid derivatives, indicating that BCBEE may also cause allergic reactions in sensitive individuals . Symptoms included asthma and urticaria, suggesting that safety measures should be implemented during handling.

Case Studies

- Agricultural Application :

- Occupational Health Study :

Propriétés

IUPAC Name |

ethyl 4-(bromomethyl)-3-chlorobenzoate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H10BrClO2/c1-2-14-10(13)7-3-4-8(6-11)9(12)5-7/h3-5H,2,6H2,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MMYLSWWUUOOTSK-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=CC(=C(C=C1)CBr)Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H10BrClO2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

277.54 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.